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Compound of Interest

Compound Name:
4-Iodo-1-(oxan-2-yl)pyrazole-5-

carbaldehyde

CAS No.: 1400644-65-6

Cat. No.: B581746 Get Quote

Executive Summary
The introduction of a formyl group at the C4 position of the pyrazole ring is a pivotal

transformation in the synthesis of kinase inhibitors (e.g., JAK inhibitors) and agrochemicals.

While the Vilsmeier-Haack reaction is the gold standard for this transformation, the unique

electronic architecture of pyrazoles requires specific modulation of the classic protocol. This

guide details the regioselective C4-formylation of N-protected pyrazoles, emphasizing the

critical role of the N-protecting group in directing electrophilic attack and the safety parameters

required to manage the exothermic nature of phosphorus oxychloride (POCl

) hydrolysis.

Mechanistic Insight & Regioselectivity
The Electronic Landscape
Pyrazoles are

-excessive heterocycles, but they are less reactive than pyrroles due to the electronegativity of
the second nitrogen.

Regioselectivity: Electrophilic aromatic substitution (EAS) preferentially occurs at C4. The C3

and C5 positions are electron-deficient due to the adjacent nitrogen atoms.[1]
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Role of N-Protection: Unprotected pyrazoles (

-H) often fail to react cleanly due to the formation of

-formyl species or insoluble aggregates. An electron-donating or neutral protecting group
(e.g., Methyl, Benzyl, SEM, Phenyl) on

increases the HOMO coefficient at C4, facilitating the attack of the Vilsmeier reagent.

Reaction Pathway
The reaction proceeds via the in situ generation of the chloromethyleniminium ion (Vilsmeier

reagent), followed by electrophilic attack and subsequent hydrolysis.

DMF

Vilsmeier Reagent
(Chloroiminium Ion)

 0°C

POCl3
Iminium

Intermediate

 Electrophilic Attack (C4)

N-Protected
Pyrazole

4-Formylpyrazole

 Base/H2O

Hydrolysis
(NaOAc/H2O)

Click to download full resolution via product page

Figure 1: Mechanistic pathway of Vilsmeier-Haack formylation on pyrazoles.

Critical Variables & Optimization
Protecting Group Compatibility
The Vilsmeier environment is highly acidic and generates HCl.

Recommended:

-Methyl,
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-Benzyl,

-Phenyl. These are stable under acidic conditions.

Caution:

-Boc and

-THP groups are acid-labile and may cleave during the reaction, leading to complex mixtures
or

-formylation of the deprotected species.

Electronic Effects: Electron-withdrawing groups (e.g.,

-Tosyl) significantly deactivate the ring, often requiring higher temperatures (

C) or extended reaction times.

Stoichiometry & Temperature
Variable Standard Range Impact on Outcome

POCl

Equivalents
1.1 – 1.5 eq

Excess ensures full conversion

of DMF; too much complicates

quenching.

DMF Equivalents 2.0 – 5.0 eq (or solvent)

Acts as both reagent and

solvent. Large excess prevents

viscosity issues.

Reagent Formation Temp 0°C to 5°C

Critical: Higher temps during

mixing cause thermal

decomposition of the reagent.

Reaction Temp 60°C to 90°C

Pyrazoles require heat to

overcome the activation

energy (unlike pyrroles).

Standard Experimental Protocol
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Objective: Synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde. Scale: 10 mmol basis

(adaptable).

Reagents & Equipment[2]
Substrate: 1-Phenyl-1H-pyrazole (1.44 g, 10 mmol).

Reagent A: Phosphorus Oxychloride (POCl

) (1.84 g, 12 mmol, 1.2 eq).

Reagent B:

-Dimethylformamide (DMF) (5 mL, anhydrous).

Quench: Saturated Sodium Acetate (NaOAc) solution.

Safety: Fume hood essential.[2] POCl

reacts violently with water.

Step-by-Step Procedure
Phase 1: Vilsmeier Reagent Formation (The "Cold" Phase)

Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, internal thermometer,

and pressure-equalizing addition funnel. Flush with Nitrogen (

).

Charge: Add anhydrous DMF (5 mL) to the flask.

Cool: Submerge flask in an ice/salt bath. Cool internal temperature to

C.

Addition: Add POCl

dropwise over 15 minutes.

Checkpoint: Maintain internal temperature
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C. The solution may turn pale yellow or form a white precipitate (the Vilsmeier salt).

Activation: Stir at

C for 30 minutes to ensure complete formation of the chloroiminium species.

Phase 2: Substrate Addition & Reaction
Addition: Dissolve the

-protected pyrazole in a minimal amount of DMF (1-2 mL). Add this solution dropwise to the
Vilsmeier reagent.[2]

Transition: Remove the ice bath. Allow the mixture to warm to room temperature (RT) over

15 minutes.

Heating: Equip a reflux condenser. Heat the reaction mixture to 70–80°C.

Monitoring: Monitor by TLC (typically 2-4 hours). The intermediate iminium salt is polar;

the final aldehyde appears only after hydrolysis. Look for the disappearance of the starting

material.

Phase 3: The "Reverse Quench" (Safety Critical)
Cooling: Cool the reaction mixture to RT.

Quench Prep: In a separate large beaker, prepare 50 mL of crushed ice mixed with saturated

NaOAc solution.

Transfer: Slowly pour the reaction mixture into the stirring ice/NaOAc mixture.

Why? Adding water to the reaction flask can cause a violent exotherm (runaway

hydrolysis). The "Reverse Quench" ensures the hydrolyzing agent is always in excess.

Hydrolysis: Stir the aqueous mixture for 30–60 minutes. The pH should be adjusted to ~7-8

with NaOAc or NaHCO

to liberate the free aldehyde from the iminium salt.
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Isolation: The product often precipitates as a solid. Filter and wash with water. If oil forms,

extract with Ethyl Acetate (

mL), wash with brine, dry over MgSO

, and concentrate.

Workflow Diagram
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Safety Critical Step

Start: Dry Glassware
N2 Atmosphere

Reagent Formation
DMF + POCl3 @ 0°C

Add N-Protected Pyrazole
(Dissolved in DMF)

Heat to 70-80°C
(2-4 Hours)

Cool to Room Temp

Reverse Quench
Pour into Ice/NaOAc

Stir 30 mins
(Hydrolysis of Iminium)

Filtration or Extraction

Click to download full resolution via product page

Figure 2: Operational workflow for safe Vilsmeier-Haack formylation.

Troubleshooting & Optimization
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Observation Root Cause Corrective Action

Low Yield / Starting Material

Recovered
Temperature too low.

Pyrazoles are deactivated

compared to pyrroles. Increase

temp to 90°C or use sealed

tube.

Charring / Black Tar
Thermal runaway during POCl

addition.

Strictly control addition rate at

C. Ensure efficient stirring.

No Precipitate after Quench pH too acidic.

The iminium salt is water-

soluble. Neutralize to pH 7-8

using NaOAc or NaHCO

to precipitate the aldehyde.

Regioisomer Mixtures Steric crowding at C3/C5.[3]

While rare for C4-formylation,

bulky

-protecting groups (e.g., Trityl)

can distort selectivity. Switch to

Methyl/Benzyl.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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